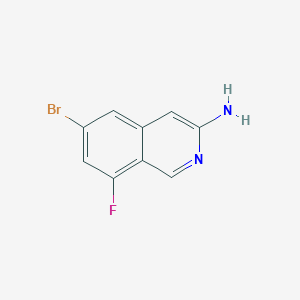

6-Bromo-8-fluoroisoquinolin-3-amine

Description

Significance of Isoquinoline (B145761) Scaffolds in Medicinal Chemistry and Chemical Biology Research

Isoquinoline frameworks are considered "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets. nih.govrsc.org This versatility has led to their incorporation into drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govontosight.airesearchgate.net The structural rigidity and potential for diverse functionalization of the isoquinoline core allow for the fine-tuning of a compound's physicochemical properties and biological activity. rsc.org Researchers continuously explore novel synthetic methodologies to construct complex isoquinoline derivatives, aiming to unlock new therapeutic applications. nih.gov

Overview of Halogenated Isoquinolines as Research Probes and Intermediates

The introduction of halogen atoms—such as fluorine, bromine, and chlorine—onto the isoquinoline scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Halogenation can lead to enhanced binding affinity with biological targets and can serve as a handle for further chemical modifications. nih.govacs.org For instance, the presence of halogens can facilitate specific interactions, such as halogen bonding, which is increasingly recognized as a crucial factor in molecular recognition and drug design. mdpi.com Halogenated isoquinolines are therefore valuable as research probes to investigate biological pathways and as versatile intermediates in the synthesis of more complex molecules. nih.govacs.org The position and nature of the halogen substituent can dramatically alter the compound's biological selectivity. nih.gov

Research Rationale and Specific Academic Focus on 6-Bromo-8-fluoroisoquinolin-3-amine

The specific compound, this compound, combines several key features that make it a molecule of high interest for researchers. The presence of both a bromine and a fluorine atom at specific positions (6 and 8, respectively) on the isoquinoline ring, coupled with an amine group at the 3-position, creates a unique electronic and structural profile. The bromine atom can act as a leaving group in cross-coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The fluorine atom can enhance metabolic stability and modulate the basicity of the nearby amine group. The 3-aminoisoquinoline moiety itself is a known pharmacophore found in various biologically active molecules.

While specific research findings on this compound are not extensively detailed in publicly available literature, its structural analogues and the individual components of its architecture are well-studied. For example, substituted 3-aminoisoquinolines have been investigated for their potential as kinase inhibitors. The strategic placement of the bromo and fluoro groups suggests a deliberate design for use as a chemical building block in the synthesis of targeted libraries of compounds for screening against various biological targets. The academic focus on this compound likely lies in its utility as a versatile intermediate for the generation of novel isoquinoline derivatives with potential applications in medicinal chemistry and chemical biology.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1260815-69-7 |

| Molecular Formula | C₉H₆BrFN₂ |

| Molecular Weight | 241.06 g/mol |

| Purity | Typically ≥95% |

This data is compiled from commercially available sources. fluorochem.co.ukmyskinrecipes.com

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-fluoroisoquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-6-1-5-2-9(12)13-4-7(5)8(11)3-6/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIBQHVIBLSPME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(N=CC2=C(C=C1Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Synthetic Routes to 6-Bromo-8-fluoroisoquinolin-3-amine

The construction of the isoquinoline (B145761) ring system is a well-studied area of organic synthesis. For a polysubstituted derivative like this compound, the choice of synthetic route is critical to ensure correct regiochemistry.

Classical ring-forming reactions provide the foundation for constructing the isoquinoline nucleus. Two of the most prominent methods are the Pomeranz-Fritsch and Bischler-Napieralski reactions.

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a substituted benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.org For the synthesis of the target compound, a plausible precursor would be 3-bromo-5-fluorobenzaldehyde . The reaction proceeds via the formation of a Schiff base, followed by intramolecular cyclization in the presence of a strong acid like sulfuric acid. wikipedia.orgresearchgate.net However, this method can suffer from low and inconsistent yields, particularly with certain substitution patterns on the benzaldehyde precursor. nih.gov

The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent. wikipedia.org To produce the 6-bromo-8-fluoro isoquinoline core, one would start with a β-(3-bromo-5-fluorophenyl)ethylamine derivative. This starting material is acylated and then treated with a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to induce cyclization, forming a 3,4-dihydroisoquinoline (B110456) intermediate. wikipedia.orgorganic-chemistry.org This intermediate must then be oxidized to achieve the aromatic isoquinoline ring system. A key consideration in this method is the regioselectivity of the cyclization, which is directed by the existing substituents on the phenyl ring.

| Cyclization Method | Precursor Example | Key Reagents | Intermediate | Notes |

| Pomeranz-Fritsch | 3-Bromo-5-fluorobenzaldehyde | H₂SO₄, 2,2-diethoxyethylamine | Benzalaminoacetal | Direct route to the aromatic isoquinoline, but can have yield issues. wikipedia.orgnih.gov |

| Bischler-Napieralski | β-(3-bromo-5-fluorophenyl)ethylamine | POCl₃ or P₂O₅, Acylating agent | 3,4-Dihydroisoquinoline | Requires a subsequent oxidation step to form the aromatic isoquinoline. wikipedia.orgorganic-chemistry.org |

Achieving the specific 6-bromo-8-fluoro substitution pattern requires precise control over halogenation. While direct halogenation of the isoquinoline core is possible, it often leads to mixtures of isomers. Therefore, the substituents are typically introduced on the benzene (B151609) ring precursor prior to cyclization.

A powerful strategy for regioselective functionalization is directed ortho-metalation (DoM) . In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. uwindsor.caorganic-chemistry.org The fluorine atom itself can act as a weak directing group. organic-chemistry.org However, a more robust strategy would involve using a stronger DMG on a 3-bromo-5-fluorobenzene derivative to introduce another functional group, which is then elaborated into the second ring of the isoquinoline.

The ortho-directing ability of fluorine in lithiation reactions is well-documented and has been used to synthesize 8-fluoro-3,4-dihydroisoquinoline (B12937770) from a 2-(2-fluorophenyl)ethyl-amine derivative. nih.gov This highlights the utility of having the fluorine atom present on the precursor to guide the regiochemistry of the cyclization. For the target molecule, regioselective bromination of an aromatic amine precursor can be achieved by first treating the amine with n-butyllithium and then trimethyltin (B158744) chloride, followed by reaction with bromine to yield the p-bromoaniline with high selectivity. nih.gov

While often used for derivatization, metal-catalyzed cross-coupling reactions can also be instrumental in the synthesis of the core structure. The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.orgmdpi.com

In a synthetic strategy for this compound, one could envision a precursor containing two halogen atoms with different reactivities, such as a bromo and an iodo group. A Suzuki-Miyaura coupling could then be used to selectively introduce a specific group before the second halogen is used in a subsequent transformation. More commonly, however, the bromine at the C-6 position of the final molecule serves as a synthetic handle for diversification via cross-coupling. nih.gov This reaction is tolerant of a wide variety of functional groups and can be used to introduce aryl, heteroaryl, and even alkyl substituents. nih.govresearchgate.net

| Parameter | Typical Conditions for Suzuki-Miyaura Coupling |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Palladacycles libretexts.orgmdpi.com |

| Ligand | Phosphine-based (e.g., XPhos) or N-heterocyclic carbenes (NHCs) nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ mdpi.comnih.gov |

| Solvent | Dioxane, Toluene, DMF, often with water mdpi.com |

| Boron Source | Boronic acids or boronic esters (e.g., pinacol (B44631) esters) libretexts.org |

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an electron-deficient aromatic ring that bears a good leaving group. wikipedia.orgmasterorganicchemistry.com The isoquinoline ring system is activated towards nucleophilic attack at positions 1 and 3 due to the electron-withdrawing effect of the ring nitrogen. wikipedia.org

The synthesis of the 3-amino group in this compound is likely achieved via an SNAr reaction. A plausible synthetic route would involve the creation of a 6-bromo-8-fluoro-3-haloisoquinoline (e.g., 3-chloro or 3-bromo). This intermediate would then react with an ammonia (B1221849) source (such as aqueous ammonia or an amine equivalent) where the amine acts as the nucleophile, displacing the halide at the activated C-3 position. The presence of electron-withdrawing groups, like the fluorine at C-8 and the isoquinoline nitrogen itself, facilitates this reaction. wikipedia.orgmasterorganicchemistry.com In SNAr reactions, fluoride (B91410) is typically the best leaving group among the halogens only when the ring is highly activated, because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon highly electrophilic for the rate-determining nucleophilic attack step. youtube.com

Derivatization and Functionalization Strategies for the Isoquinoline Scaffold

The this compound scaffold possesses two primary points for chemical modification: the bromine atom at C-6 and the primary amine at C-3. These handles allow for the systematic introduction of diverse substituents to explore how structural changes affect biological activity.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. The derivatization of this compound can be systematically explored to build a library of analogues.

Modification at the C-6 Position: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Introduction of various aryl and heteroaryl groups. nih.gov

Sonogashira Coupling: Introduction of alkyne functionalities.

Buchwald-Hartwig Amination: Introduction of substituted amino groups.

Heck Coupling: Introduction of alkenyl groups.

Modification at the C-3 Amino Group: The primary amine can be readily functionalized through various reactions.

N-Acylation: Formation of amides by reacting with acid chlorides or anhydrides.

N-Sulfonylation: Formation of sulfonamides with sulfonyl chlorides.

N-Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These modifications allow for the fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for optimizing interactions with biological targets. nih.govnih.govresearchgate.net

| Functionalization Site | Reaction Type | Reagents | Introduced Moiety | SAR Purpose |

| C-6 (Bromo) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl/Heteroaryl | Explore hydrophobic pockets, π-stacking interactions. nih.gov |

| C-6 (Bromo) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl | Introduce rigid linkers, probe for specific interactions. |

| C-3 (Amino) | N-Acylation | R-COCl, base | Amide | Modify hydrogen bond donor/acceptor properties. |

| C-3 (Amino) | N-Sulfonylation | R-SO₂Cl, base | Sulfonamide | Introduce tetrahedral geometry, strong H-bond acceptor. |

| C-3 (Amino) | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Alkylamine | Increase basicity, introduce flexible side chains. |

| C-3 (Amino) | Urea Formation | R-N=C=O | Urea | Add H-bond donors and acceptors, increase polarity. |

Regioselective Transformations to Access Novel Analogs

The distinct electronic nature and positioning of the substituents on the this compound ring allow for highly regioselective reactions. The carbon-bromine bond at the C6 position is the most likely site for transformations via transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. The C-Br bond is significantly more reactive in these catalytic cycles than the C-F bond or the C-N bond of the amine, ensuring high regioselectivity.

Suzuki-Miyaura Coupling: This reaction would regioselectively replace the bromine atom with various aryl, heteroaryl, or alkyl groups. By carefully selecting the boronic acid or ester coupling partner, a diverse library of C6-substituted analogs can be generated. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and reaction conditions can be optimized to accommodate a wide range of functional groups on the coupling partner.

Buchwald-Hartwig Amination: This method allows for the regioselective formation of a new C-N bond at the C6 position, replacing the bromine atom. Current time information in Bangalore, IN.wipo.intrsc.orgnih.govorganic-chemistry.org This transformation is valuable for introducing a variety of primary or secondary amines, leading to derivatives with different steric and electronic properties. The reaction is catalyzed by a palladium complex, again in the presence of a suitable ligand and base. Current time information in Bangalore, IN.nih.gov The selectivity for the C-Br bond over other potential reactive sites on the molecule is a key advantage of this methodology. nih.gov

The table below illustrates potential regioselective transformations based on these established methods.

| Reaction Type | Reagents and Conditions | Potential Product Structure | Notes |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane/H₂O) | Enables introduction of diverse aryl or heteroaryl groups at the C6 position. | |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene) | Allows for the synthesis of a wide range of C6-amino derivatives. |

Note: The product structures are generalized representations. Ar, R¹, and R² represent a variety of possible organic substituents.

Chemo- and Stereoselective Synthetic Pathways for Advanced Derivatives

Building upon the regioselective functionalization, further chemo- and stereoselective modifications can be envisioned to create more complex and advanced derivatives of this compound.

Chemoselective Reactions: Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. On the 6-substituted-8-fluoroisoquinolin-3-amine scaffold, the primary amino group at the C3 position offers a site for various chemoselective transformations, such as acylation, sulfonylation, or reductive amination, without affecting the fluoro or the newly introduced C6 substituent. For instance, reaction with an acyl chloride or sulfonyl chloride would selectively form the corresponding amide or sulfonamide.

Stereoselective Synthesis: The introduction of chiral centers is a critical aspect of synthesizing advanced derivatives, particularly for pharmaceutical applications. While there is no inherent chirality in this compound, stereoselective reactions can be employed to create chiral derivatives.

One potential strategy involves the asymmetric modification of a substituent introduced at the C6 position. For example, if a pro-chiral ketone were introduced via a Suzuki coupling, it could be asymmetrically reduced to a chiral alcohol using established stereoselective reducing agents (e.g., those based on chiral boranes or transition metal catalysts with chiral ligands).

Another approach could involve the use of chiral building blocks in the cross-coupling reactions themselves. For example, a Buchwald-Hartwig amination with a chiral amine would directly lead to a chiral product. Asymmetric catalytic methods for reactions like the Buchwald-Hartwig amination are also an area of active research and could potentially be applied to create enantiomerically enriched products. google.com

The following table outlines potential chemo- and stereoselective transformations.

| Transformation Type | Reaction | Reagents and Conditions | Potential Product Feature |

| Chemoselective | Acylation of C3-Amine | RCOCl, Base (e.g., Pyridine) | Selective formation of an amide at the C3 position. |

| Chemoselective | Sulfonylation of C3-Amine | RSO₂Cl, Base (e.g., Pyridine) | Selective formation of a sulfonamide at the C3 position. |

| Stereoselective | Asymmetric Reduction | Pro-chiral ketone at C6, Chiral reducing agent (e.g., CBS reagent) | Creation of a stereocenter at the benzylic position of the C6 substituent. |

| Stereoselective | Coupling with Chiral Amine | Buchwald-Hartwig amination with a chiral amine | Introduction of a chiral amine at the C6 position, resulting in a chiral product. |

Note: R represents a generic organic group. The product features describe the key structural change.

Molecular and Structural Investigations

Advanced Spectroscopic Characterization for Structural Elucidation in Research Contexts

The precise determination of the three-dimensional structure and electronic distribution of 6-Bromo-8-fluoroisoquinolin-3-amine is paramount for its application in research. Advanced spectroscopic techniques offer a powerful toolkit for this purpose, each providing a unique piece of the structural puzzle.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) for Complex Molecular Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and the connectivity of atoms in a molecule. For a compound with a complex aromatic structure like this compound, 1H and 13C NMR spectra would provide critical information.

In a hypothetical ¹H NMR spectrum, the chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating nature of the amine group. The protons on the isoquinoline (B145761) ring system would appear as distinct signals, with their coupling patterns (doublets, triplets, etc.) revealing their spatial relationships to neighboring protons. The amine protons would likely appear as a broad singlet, the chemical shift of which could be sensitive to the solvent and concentration.

Similarly, a ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbons directly attached to the electronegative bromine and fluorine atoms would exhibit characteristic shifts. For instance, the carbon bearing the fluorine atom would likely show a large coupling constant (¹J C-F) in the proton-decoupled spectrum, a key indicator of its presence. The preparation of various bromo-6-methoxy-8-aminoquinolines has demonstrated the significant effect of bromine substitution on 13C-NMR chemical shift patterns. nih.gov The full characterization of synthesized quinoline (B57606) derivatives is often achieved through a combination of ¹H NMR, ¹³C NMR, 2D NMR, and other spectroscopic methods. researchgate.net

A detailed analysis of related substituted quinoline and tetrahydroquinoline structures has shown that the synthesis and characterization of these complex molecules heavily rely on techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy for structural confirmation. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 | 8.5 - 9.0 | s |

| H-4 | 7.0 - 7.5 | s |

| H-5 | 7.8 - 8.2 | d |

| H-7 | 7.6 - 8.0 | d |

Note: These are hypothetical values based on known effects of substituents on aromatic rings. Actual values may vary.

Utilization of Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn confirms its elemental composition.

The presence of a bromine atom is readily identified in a mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M and M+2) of almost equal intensity.

Fragmentation analysis provides further structural information. The molecular ion of this compound would likely undergo fragmentation through various pathways. Common fragmentation patterns for aromatic amines include the loss of small molecules like HCN. youtube.com The principal fragmentation for halogenated compounds is often the loss of the halogen atom itself, or the loss of HX (where X is the halogen). miamioh.edu In the case of this compound, the loss of a bromine radical or HBr would be expected. The α-cleavage, common for aliphatic amines, where the bond between the α-carbon and the adjacent carbon is broken, is also a possibility for the amine group's substituent effects. libretexts.org

For the related compound, 6-bromo-8-fluoroisoquinoline, predicted collision cross-section (CCS) values have been calculated for various adducts, providing theoretical data for its behavior in the gas phase. uni.lu

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Key Fragments of this compound

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ (with ⁷⁹Br) | 240 |

| [M]⁺ (with ⁸¹Br) | 242 |

| [M-Br]⁺ | 161 |

| [M-HCN]⁺ (with ⁷⁹Br) | 213 |

Note: These values are based on the integer masses of the most common isotopes.

Computational Chemistry and Molecular Modeling Studies

In conjunction with experimental techniques, computational chemistry and molecular modeling provide invaluable insights into the properties and potential interactions of this compound at the atomic level.

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict a range of molecular properties. researchgate.net For this compound, DFT calculations could be employed to optimize its three-dimensional geometry, calculate its vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra, and predict its NMR chemical shifts.

Furthermore, these calculations can provide information about the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and its potential as an electronic material. The calculated electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its intermolecular interactions. Such computational studies have been applied to understand reaction mechanisms and predict the reactivity of various heterocyclic compounds.

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking can be used to predict how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

These simulations can help to identify potential binding sites and predict the binding affinity of the molecule. The results of docking studies can guide the design of new molecules with improved potency and selectivity. For example, understanding the key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the target protein can inform the synthesis of new derivatives with enhanced biological activity.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-bromo-8-fluoroisoquinoline |

| bromo-6-methoxy-8-aminoquinolines |

| 3,6,8-tribromoquinoline |

| 5-nitro-3,6,8-tribromoquinoline |

| 6,8-dimopholinylquinoline |

| 5-nitro-6,8-dipiperazinylquinoline |

| 6-bromo-1,2,3,4-tetrahydroquinoline |

| 1-butanamine |

| 2-butanamine |

| 2-methyl-1-propanamine |

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Complexes

Currently, there are no specific studies available in the scientific literature that detail the conformational analysis or molecular dynamics simulations of this compound or its complexes.

While general methodologies for the conformational analysis of halogenated and nitrogen-containing heterocyclic compounds exist, and molecular dynamics simulations are routinely used to study protein-ligand interactions and the behavior of molecules in various environments, these techniques have not been specifically applied to this compound in any published research. nih.govnih.govsemanticscholar.org

Molecular dynamics simulations would be invaluable for understanding how this compound might interact with biological macromolecules or other molecules in a dynamic setting. Such simulations could predict the stability of potential complexes, identify key intermolecular interactions, and provide insights into the flexibility and conformational changes of the molecule over time. However, without experimental or calculated data, any discussion remains purely speculative.

In Silico Prediction of Reaction Mechanisms and Pathways

Similarly, there is a lack of published research on the in-silico prediction of reaction mechanisms and pathways specifically involving this compound.

Computational chemistry offers powerful tools to predict the course of chemical reactions, identify transition states, and calculate activation energies, thereby elucidating reaction mechanisms at a molecular level. For isoquinolines, computational studies have explored their synthesis and reactivity. For example, research exists on the mechanisms of isoquinoline formation and the nitration of the isoquinoline ring. dtic.miluhmreactiondynamics.orgunion.edu

The synthesis of related substituted isoquinolines has been documented, often involving multi-step processes. mdpi.comresearchgate.net In silico studies of these or similar reaction pathways could provide valuable information on the feasibility of different synthetic routes to this compound and its derivatives. For instance, computational models could predict the regioselectivity of reactions, the stability of intermediates, and the influence of catalysts. The electronic properties of the bromine and fluorine substituents would be critical factors in these predictions.

However, without specific computational studies on this compound, any description of its reaction mechanisms remains hypothetical, based on the known reactivity of the isoquinoline scaffold and the general chemical behavior of its functional groups.

Biological and Biomedical Research Applications

Investigations into Molecular Mechanisms of Action

No published studies were found that investigated the inhibitory effects of 6-bromo-8-fluoroisoquinolin-3-amine on specific enzymes such as kinases or topoisomerase I.

There is no available data on the binding affinity or functional activity of this compound at any known biological receptors.

Scientific literature does not currently contain information regarding the interaction of this compound with any specific cellular signaling pathways or biochemical processes.

In Vitro Cellular Research

No studies reporting the cytotoxic or antiproliferative effects of this compound on any cell lines, including gastric cancer cells, were identified.

There is no available research data on the ability of this compound to induce apoptosis or cause perturbations in the cell cycle of any cell type.

Studies on Antimicrobial Activity against Pathogenic Organisms

A comprehensive search of available scientific databases and research articles did not yield any studies specifically investigating the antimicrobial activity of this compound against pathogenic organisms. While related bromo-substituted heterocyclic compounds have demonstrated antimicrobial properties, there is no direct evidence to report for this specific chemical entity.

Explorations of Other Cellular Biological Activities in Experimental Models

There is currently no available research detailing the exploration of other cellular biological activities of this compound in experimental models. The potential effects of this compound on cellular pathways, signaling, or other biological processes have not been documented in the accessible scientific literature.

Preclinical In Vivo Research Models

Consistent with the lack of in vitro studies, there are no published reports on the use of this compound in preclinical in vivo research models.

Evaluation of Efficacy in Animal Disease Models (e.g., antitumor efficacy)

No studies have been found that evaluate the efficacy of this compound in any animal disease models, including those for assessing antitumor efficacy.

Exploratory Pharmacokinetic and Pharmacodynamic Characterization in Research Animals

Data regarding the exploratory pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (the effect of the drug on the body) characterization of this compound in research animals is not available in the current body of scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of the Impact of Halogen Substitution Patterns (Bromine and Fluorine) on Biological Activity and Binding Affinity

The presence and position of halogen atoms on a heterocyclic scaffold are known to significantly influence biological activity. In studies of similar heterocyclic systems, such as quinazolinamines, a clear trend in activity has been observed based on the halogen substituent. For instance, research on a series of N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines as potential kinase inhibitors revealed a distinct pattern for inhibitory concentration (IC₅₀) values where the trend was F > Cl > Br. nih.gov This suggests that the formation of a halogen bond in the active site of a biological target may play a significant role in the molecule's activity. nih.gov

The electronegativity and size of the halogen atom are critical factors. Fluorine, being highly electronegative, can alter the electronic distribution of the aromatic system and participate in hydrogen bonding. chemshuttle.com Bromine, which is larger and more polarizable, can also form halogen bonds, which are non-covalent interactions that can be crucial for binding affinity. nih.gov In the case of 6-Bromo-8-fluoroisoquinolin-3-amine, the specific positioning of bromine at C6 and fluorine at C8 creates a unique electronic and steric profile that defines its interaction potential with biological macromolecules. The halogenation of isoquinolines is a key synthetic step, and methods to achieve site-selectivity are of significant interest because halogenated compounds serve as valuable intermediates for further chemical modifications. acs.org

Table 1: Impact of Halogen Substitution on Inhibitory Activity in a Related Quinazolinamine Series Data extracted from a study on Spautin-1 analogues as NEK4 inhibitors. nih.gov

| Compound Analogue | Halogen at para-position | IC₅₀ (µM) |

| 5at | Chlorine (Cl) | >10 |

| 5bc | Methoxy (OCH₃) | 8.3 ± 0.6 |

| 5bf | Bromine (Br) | 5.8 ± 0.5 |

| - | Fluorine (F) | Implied most active |

This interactive table is based on data from a study of quinazolinamine analogues, providing insight into potential halogen effects on similar heterocyclic scaffolds.

Role of the Amine Functionality in Modulating Molecular Interactions and Biological Outcomes

The amine group at the C3 position is a cornerstone of the molecule's reactivity and interaction capabilities. Amines are nucleophilic and basic due to the lone pair of electrons on the nitrogen atom. ksu.edu.sa This allows them to readily form hydrogen bonds, which is a critical feature for binding to biological targets like enzymes and receptors. chemshuttle.com

In research concerning related kinase inhibitors, the secondary amine in the structure was found to be essential for biological activity. nih.gov When this amine was methylated, converting it from a secondary to a tertiary amine, the activity of the analogue was dramatically reduced. nih.gov This highlights that the hydrogen atom on the amine is likely a key hydrogen bond donor in the molecule's interaction with its target. The ability of primary and secondary amines to react with acid chlorides or anhydrides to form amides is a fundamental reaction used in creating derivatives for SAR studies. libretexts.org The electron-rich nature of the amine group also makes it suitable for applications in materials science, such as in hole-transporting materials for organic light-emitting diodes (OLEDs). chemshuttle.com

Influence of Structural Modifications and Derivatization on Research Observations

Modifying the core structure of this compound or its functional groups is a key strategy to probe and optimize its properties. Derivatization of the amine functionality is a common approach. As noted previously, alkylation of a crucial amine in a related inhibitor series led to a significant loss of activity, demonstrating the sensitivity of the structure to modification at that site. nih.gov

Table 2: Effect of Amine Methylation on Anti-proliferative Activity Data from a study on quinazolinamine analogues. nih.gov

| Compound | Structure | % Viability (5 µM) |

| 5at | Secondary Amine | ~20% |

| 5bh | Methylated (Tertiary) Amine | ~100% |

This interactive table illustrates how a minor structural modification (methylation of the amine) can drastically alter biological outcomes in a related compound series.

Furthermore, derivatives of similar halogenated isoquinolines have been explored for various therapeutic areas. For example, 7-bromo-6-fluoroisoquinolin-3-amine (B8211811) has been used as a key intermediate for developing Janus kinase (JAK) inhibitors for inflammatory diseases and as a lead compound for agents modulating adenosine (B11128) receptors in neuropharmacology. chemshuttle.com Such derivatization studies are essential for developing lead compounds and understanding the molecular basis of their activity. nih.govchemshuttle.com

Comparative Analysis with Other Halogenated Isoquinolines and Related Heterocyclic Scaffolds

The properties of this compound can be better understood through comparison with its isomers and other related heterocyclic systems. Positional isomers, such as 7-bromo-6-fluoroisoquinolin-3-amine and 8-Bromo-6-fluoroisoquinolin-3-amine, will exhibit different physicochemical properties due to the altered electronic environment and steric hindrance around the functional groups. chemshuttle.combldpharm.com

Comparing the isoquinoline (B145761) scaffold to other heterocycles is also informative. In one study, researchers replaced a quinazoline (B50416) core with a benzimidazole (B57391) core in a series of kinase inhibitors. nih.gov This change, which alters the orientation of substituents, resulted in a less active compound, suggesting that the spatial arrangement afforded by the original scaffold was superior for biological activity. nih.gov The isoquinoline nucleus itself is a well-established scaffold found in numerous natural alkaloids, such as papaverine (B1678415) and morphine, underscoring its significance in medicinal chemistry. thieme-connect.de The substitution pattern on this nucleus is paramount; for instance, while halogenation of isoquinolines often occurs at the C5 or C8 positions due to electronic bias, specific methods are required to achieve substitution at other positions like C4. acs.org

Table 3: Comparison of Heterocyclic Scaffolds in a Kinase Inhibitor Series Data from a study on Spautin-1 analogues. nih.gov

| Scaffold | Compound Example | Key Feature | Outcome |

| Quinazoline | Spautin-1 | Original scaffold | Active |

| Benzimidazole | Analogue 17 | Compacted ring system | Less active |

This interactive table compares the effect of changing the core heterocyclic scaffold on biological activity, highlighting the importance of the isoquinoline/quinazoline framework.

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Research Utility

The core structure of 6-Bromo-8-fluoroisoquinolin-3-amine offers multiple points for chemical modification, enabling the rational design of next-generation derivatives. The presence of the bromine atom is particularly advantageous, as it is amenable to various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations. nih.govmdpi.com These reactions allow for the introduction of a wide array of cyclic amines and other nitrogen-containing heterocycles at the 8-position, a common strategy in the synthesis of biologically active isoquinolines. nih.govmdpi.com

Furthermore, the amine group at the 3-position can be readily acylated, alkylated, or used as a handle to construct more complex fused-ring systems. Synthetic strategies employed for related isoquinoline (B145761) systems, such as the transformation of 8-fluoro-3,4-dihydroisoquinoline (B12937770), demonstrate the potential for fluorine-amine exchange reactions and subsequent modifications to create diverse libraries of compounds. nih.govmdpi.comresearchgate.net By systematically altering these functional groups, researchers can fine-tune the steric and electronic properties of the molecule to optimize its interaction with specific biological targets. The goal is to create derivatives with enhanced potency, selectivity, and improved "drug-like" properties. thermofisher.com

Exploration of Novel Biological Targets and Uncharted Therapeutic Research Areas

While the direct biological targets of this compound are not extensively documented, the isoquinoline scaffold is a well-known privileged structure in medicinal chemistry, found in numerous compounds with diverse therapeutic applications. nih.govresearchgate.net Derivatives of the closely related 7-bromo-6-fluoroisoquinolin-3-amine (B8211811) have been investigated as potent inhibitors of the Janus kinase (JAK) family, which are crucial mediators in inflammatory diseases. chemshuttle.com The bromine and fluorine substituents in these analogs are noted for their ability to form key hydrogen bonds within the kinase hinge region. chemshuttle.com This suggests that this compound could serve as a valuable starting point for developing inhibitors against various kinases.

Beyond kinases, isoquinoline-based compounds have shown activity as CXCR4 antagonists for potential anti-HIV therapies and as modulators of central nervous system targets. nih.govresearchgate.netnih.gov For instance, certain 1,8-disubstituted tetrahydroisoquinolines act as calcium channel blockers for chronic pain management, while others are norepinephrine-dopamine reuptake inhibitors used as antidepressants. nih.gov The unique electronic nature of this compound could lead to the discovery of novel interactions with these or other currently uncharted biological targets, opening new avenues for therapeutic research. Its derivatives have also been explored for their potential in developing agents that modulate adenosine (B11128) receptors, which could have applications in conditions like anxiety. chemshuttle.com

Integration of Computational Modeling and High-Throughput Screening for Accelerated Discovery

Modern drug discovery heavily relies on the synergy between computational modeling and high-throughput screening (HTS) to accelerate the identification of lead compounds. thermofisher.comnih.gov Computational approaches, such as molecular docking and dynamic simulations, can be employed to predict how derivatives of this compound might bind to the active sites of various target proteins. nih.govwhiterose.ac.uk These in silico methods can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby saving significant time and resources.

Once a library of derivatives is synthesized, HTS can be used to rapidly test thousands of these compounds for activity against specific biological targets. thermofisher.com HTS assays, often utilizing fluorescence or circular dichroism, can efficiently determine key parameters like target binding, enzymatic inhibition, or cellular effects, allowing for the quick identification of "hits." thermofisher.comnih.gov These hits can then be further optimized through subsequent rounds of rational design and synthesis, creating a powerful discovery cycle. The integration of these technologies is crucial for efficiently exploring the vast chemical space accessible from the this compound scaffold.

Development of this compound as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a specialized small molecule designed to selectively interact with a specific protein target in a complex biological system. This allows researchers to study the function of that protein in its native environment. Given its versatile chemical handles, this compound represents an attractive starting point for the development of novel chemical probes.

To function as a probe, a molecule must exhibit high potency and selectivity for its target. Through rational design, derivatives of this compound could be optimized to meet these criteria for a specific biological target, such as a particular kinase or receptor. Subsequently, the scaffold can be further modified to incorporate a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) or a reactive group for covalent labeling. This functionalization would allow for the visualization, isolation, and identification of the target protein and its binding partners, providing invaluable insights into fundamental biological pathways and disease mechanisms. The development of such probes would extend the utility of this compound from a mere synthetic intermediate to a sophisticated tool for chemical biology research.

Q & A

Q. What are the standard synthetic routes for 6-Bromo-8-fluoroisoquinolin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and amination of the isoquinoline scaffold. A common approach includes:

- Bromination : Electrophilic substitution at position 6 using reagents like NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) at 80–100°C .

- Fluorination : Direct fluorination at position 8 via halogen exchange (e.g., using KF in the presence of a Cu catalyst) or via Balz-Schiemann reaction with diazonium intermediates .

- Amination : Introduction of the amine group at position 3 using ammonia or ammonium chloride under reflux in ethanol .

Key factors affecting yield include solvent choice (polar solvents enhance electrophilic substitution), temperature control (excessive heat promotes by-products), and stoichiometry of halogenating agents.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : - and -NMR to identify substitution patterns (e.g., downfield shifts for Br and F substituents) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 257.96 for CHBrFN) .

- X-ray Crystallography : For definitive confirmation of regiochemistry in crystalline derivatives .

- Elemental Analysis : To validate purity (>95%) and halogen content .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO and DMF, but poorly in water. Stock solutions in DMSO (10–50 mM) are stable at -20°C for 3–6 months .

- Stability : Degrades under prolonged UV exposure; store in amber vials at 2–8°C. Avoid acidic conditions to prevent dehalogenation .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize by-products like dehalogenated or over-aminated derivatives?

- Methodological Answer :

- By-Product Analysis : Use LC-MS to identify impurities (e.g., dehalogenated products at m/z 178.02 or di-aminated species at m/z 275.98) .

- Optimization Strategies :

- Fluorination : Replace KF with AgF to enhance regioselectivity and reduce side reactions .

- Amination : Use Pd-catalyzed Buchwald-Hartwig coupling for higher specificity .

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h, lowering degradation risks .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay-Specific Factors :

- Cellular vs. Cell-Free Assays : Differences in membrane permeability (e.g., logP of 2.1 for this compound may limit cellular uptake) .

- Metabolic Stability : Check for cytochrome P450-mediated degradation using liver microsomes .

- Data Normalization : Use internal controls (e.g., doxorubicin for cytotoxicity assays) and validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How does the substitution pattern (Br at C6, F at C8) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Br at C6 is more reactive than F at C8 due to lower bond dissociation energy (C-Br: 70 kcal/mol vs. C-F: 116 kcal/mol). Prioritize Br for Pd-catalyzed couplings .

- SNAr Reactivity : F at C8 activates the ring for nucleophilic substitution at adjacent positions (e.g., C7 or C9) under basic conditions .

- Competitive Pathways : Use DFT calculations to predict regioselectivity in multi-halogenated systems .

Q. What safety protocols are critical when handling halogenated intermediates during synthesis?

- Methodological Answer :

- Toxicity Mitigation :

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/exposure to brominated intermediates .

- Neutralize waste with 10% sodium thiosulfate to reduce environmental hazards .

- By-Product Monitoring : Regularly test for airborne halogenated contaminants using GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.